Cas no 458-35-5 (Coniferyl alcohol)

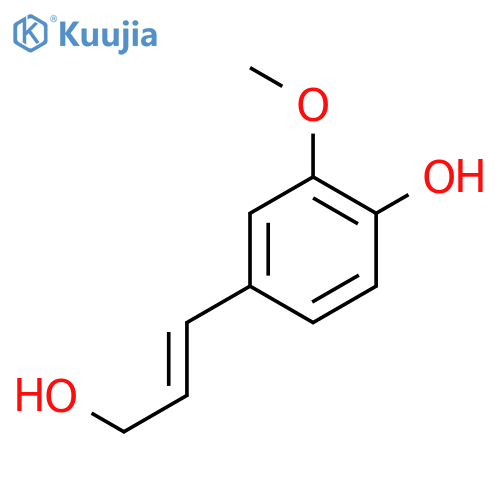

Coniferyl alcohol structure

商品名:Coniferyl alcohol

Coniferyl alcohol 化学的及び物理的性質

名前と識別子

-

- Coniferyl alcohol

- 4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol

- 4-(3-HYDROXYPROP-1-ENYL)-2-METHOXYPHENOL

- CONIFERYL ALCOHOL(RG)

- 4-Hydroxy-3-methoxycinnamyl alcohol

- Coniferol

- Coniferylalcohol

- gamma-Hydroxyisoeugenol

- trans-Coniferyl alcohol

- (E)-Coniferyl alcohol

- 4-(3-Hydroxy-1-propenyl)-2-methoxyphenol

- 4-[(1E)-3-hydroxyprop-1-en-1-yl]-2-methoxyphenol

- 3-(4-Hydroxy-3-methoxyphenyl)-2-propen-1-ol

- 4-Hydroxy-3-methoxycinnamic alcohol

- Coniferylic alcohol

- E-Coniferyl alcohol

- 4-[(1E)-3-Hydroxy-1-propenyl]-2-me

- 2-PROPEN-1-OL, 3-(4-HYDROXY-3-METHOXYPHENYL)-, (E)-

- A826901

- Phenol, 4-(3-hydroxy-1-propenyl)-2-methoxy-, (E)-

- 4-[3-Hydroxy-1-propenyl]-2-methoxyphenol

- (E) 3-(4-hydroxy-3-methoxyphenyl)-2-Propen-1-ol

- epsilon-coniferyl alcohol

- 32811-40-8

- SCHEMBL177683

- DTXSID50186489

- 4-hydroxy-3-methoxy cinnamyl alcohol

- AI3-36149

- CS-0032634

- AKOS005258118

- (e)-coniferol

- DTXCID7040447

- Coniferyl Alcohol1512

- Coniferyl?alcohol

- 4-((1E)-3-HYDROXY-1-PROPEN-1-YL)-2-METHOXYPHENOL

- Q418993

- E7SM92591P

- S6429

- trans-coniferol

- Coniferyl alcohol [MI]

- (E)-4-(3 -hydroxyprop-1-enyl)-2-methoxyphenol

- AC-34753

- Phenol, 4-(3-hydroxy-1-propenyl)-2-methoxy-

- 4-[(E)-3-hydroxyprop-1-enyl]-2-methoxy-phenol

- Coniferyl alcohol, E-

- 4-((1E)-3-hydroxyprop-1-en-1-yl)-2-methoxyphenol

- 3-(4-Hydroxy-3-methoxyphenyl)allyl alcohol

- 4-Hydroxy-3-methoxycinnamylic alcohol

- p-Hydroxy-m-methoxycinnamyl alcohol

- Epitope ID:116871

- 4-[(1E)-3-Hydroxy-1-propenyl]-2-methoxyphenol

- (E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol

- Phenol, 4-(3-hydroxy-1-propen-1-yl)-2-methoxy-

- HY-N4283

- CONIFERYL-ALCOHOL

- 4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol

- JMFRWRFFLBVWSI-UHFFFAOYSA-N

- 458-35-5

- UNII-E7SM92591P

- EINECS 207-277-9

- 2-Propen-1-ol, 3-(4-hydroxy-3-methoxyphenyl), (E)-

- 4e70

- NS00031560

- Coniferyl Alcohol Phenolic

- EN300-6472482

- bmse010248

- 4-(3-hydroxy-1-propenyl)-2-methoxy-Phenol

- bmse000602

- 2-Propen-1-ol, 3-(4-hydroxy-3-methoxyphenyl)-

- F8420572-6986-4EF3-917B-3298FD384F2C

- D93191

- (E)-4-(3-hydroxyprop-1-enyl)-2-methoxyphenol

- bmse010285

- PHENOL, 4-((1E)-3-HYDROXY-1-PROPENYL)-2-METHOXY-

- 4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenol

- EN300-1857771

- DTXSID9060029

- .gamma.-Hydroxyisoeugenol

- CHEMBL501870

- MFCD00002922

- Coniferyl alcohol, 98%

- PS-4366

- C00590

- 4-(3-Hydroxy-1-propen-1-yl)-2-methoxyphenol

- CHEBI:17745

- 69056-21-9

- 4-[(Z)-3-hydroxyprop-1-enyl]-2-methoxy-phenol

- Coniferyl alcohol, (Z)-

- cis-coniferyl alcohol

- 4-[(Z)-3-hydroxyprop-1-enyl]-2-methoxyphenol

- ASW5FSM5Z0

- 4-((1Z)-3-Hydroxy-1-propen-1-yl)-2-methoxyphenol

- Coniferyl alcohol, cis

- JMFRWRFFLBVWSI-IHWYPQMZSA-N

- AKOS025401152

- bmse010156

- (Z)-Coniferyl Alcohol

- Phenol, 4-(3-hydroxy-1-propenyl)-2-methoxy-, (Z)-

- CHEMBL2088631

- AC1LU7QP

- UNII-ASW5FSM5Z0

- Phenol, 4-((1Z)-3-hydroxy-1-propen-1-yl)-2-methoxy-

- 4-(3-Hydroxyprop-1-en-1yl)-2-methoxyphenol

- 3-(4-hydroxy-3-methoxyphenyl)-prop-2-enol

- Oprea1_201369

- AKOS028108458

- FT-0624038

- HBA81140

- FC69901

- 207-277-9

- HY-N4283A

- DB-342518

-

- MDL: MFCD00002922

- インチ: 1S/C10H12O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-5,7,11-12H,6H2,1H3/b3-2+

- InChIKey: JMFRWRFFLBVWSI-NSCUHMNNSA-N

- ほほえんだ: O(C([H])([H])[H])C1=C(C([H])=C([H])C(/C(/[H])=C(\[H])/C([H])([H])O[H])=C1[H])O[H]

- BRN: 2048961

計算された属性

- せいみつぶんしりょう: 180.078644g/mol

- ひょうめんでんか: 0

- XLogP3: 1.4

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 回転可能化学結合数: 3

- どういたいしつりょう: 180.078644g/mol

- 単一同位体質量: 180.078644g/mol

- 水素結合トポロジー分子極性表面積: 49.7Ų

- 重原子数: 13

- 複雑さ: 168

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- ぶんしりょう: 180.20

- 互変異性体の数: 3

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.1272 (rough estimate)

- ゆうかいてん: 75-80 °C (lit.)

- ふってん: 163-165 °C/3 mmHg(lit.)

- フラッシュポイント: 163-165°C/3mm

- 屈折率: 1.5080 (estimate)

- ようかいど: alcohol: moderately soluble(lit.)

- PSA: 49.69000

- LogP: 1.40630

- マーカー: 14,2504

- かんど: Light Sensitive

- ようかいせい: 未確定

Coniferyl alcohol セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S24/25

- 福カードFコード:4.8-8-10-23

- RTECS番号:SL5367000

- TSCA:Yes

- ちょぞうじょうけん:−20°C

Coniferyl alcohol 税関データ

- 税関コード:2909500000

- 税関データ:

中国税関コード:

2909500000概要:

290950500000.エーテルフェノール/エーテルアルコールフェノールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2909500000エーテルフェノール、エーテルアルコールフェノール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

Coniferyl alcohol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB147056-5 g |

Coniferyl alcohol, 98%; . |

458-35-5 | 98% | 5g |

€1314.00 | 2023-05-09 | |

| ChemScence | CS-0032634-5mg |

Coniferyl alcohol |

458-35-5 | ≥98.0% | 5mg |

$50.0 | 2022-04-27 | |

| ChemScence | CS-0032634-10mg |

Coniferyl alcohol |

458-35-5 | ≥98.0% | 10mg |

$80.0 | 2022-04-27 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B24949-5g |

Coniferyl alcohol, 98% |

458-35-5 | 98% | 5g |

¥22611.00 | 2023-02-25 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55694-5mg |

Coniferyl alcohol |

458-35-5 | 98% | 5mg |

¥0.00 | 2023-09-07 | |

| TRC | H533330-10mg |

4-(3-Hydroxyprop-1-en-1yl)-2-methoxyphenol |

458-35-5 | 10mg |

$ 58.00 | 2023-09-07 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TL0010-10 mg |

CONIFERYL ALCOHOL |

458-35-5 | 97.88% | 10mg |

¥750.00 | 2022-04-26 | |

| TRC | H533330-100mg |

4-(3-Hydroxyprop-1-en-1yl)-2-methoxyphenol |

458-35-5 | 100mg |

$ 117.00 | 2023-09-07 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B24949-1g |

Coniferyl alcohol, 98% |

458-35-5 | 98% | 1g |

¥5327.00 | 2023-02-25 | |

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | SC3520-25mg |

Coniferyl alcohol |

458-35-5 | ≥98% | 25mg |

¥450.00 元 | 2023-09-15 |

Coniferyl alcohol サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:458-35-5)松柏醇

注文番号:LE27065338

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 13:04

価格 ($):discuss personally

Coniferyl alcohol 関連文献

-

N. D. N. Rodrigues,M. Staniforth,J. D. Young,Y. Peperstraete,N. C. Cole-Filipiak,J. R. Gord,P. S. Walsh,D. M. Hewett,T. S. Zwier,V. G. Stavros Faraday Discuss. 2016 194 709

-

Vallabh S. Prabhudesai,K. Saravanakumar,Lakshmiprasad Gurrala,R. Vinu Sustainable Energy Fuels 2023 7 2117

-

Mukesh Gangar,Avinash Ittuveetil,Sandeep Goyal,Anang Pal,Harikrishnan M.,Vipin A. Nair RSC Adv. 2016 6 102116

-

Robson Tramontina,James L. Galman,Fabio Parmeggiani,Sasha R. Derrington,Timothy D. H. Bugg,Nicholas J. Turner,Fabio M. Squina,Neil Dixon Green Chem. 2020 22 144

-

Daisuke Ando,Fachuang Lu,Hoon Kim,Alexis Eugene,Yuki Tobimatsu,Ruben Vanholme,Thomas J. Elder,Wout Boerjan,John Ralph Green Chem. 2021 23 8995

458-35-5 (Coniferyl alcohol) 関連製品

- 40918-90-9((E)-3,4-Dimethoxycinnamyl Alcohol)

- 6379-72-2(1,2-dimethoxy-4-(1E)-prop-1-en-1-ylbenzene)

- 5912-86-7(Phenol,2-methoxy-4-(1Z)-1-propen-1-yl-)

- 537-33-7(Sinapyl Alcohol (>85%))

- 93-16-3(Methyl isoeugenol)

- 97-54-1(Isoeugenol)

- 63644-71-3(Phenol, 2-methoxy-4-(3-methoxy-1-propenyl)-)

- 30273-62-2(3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol)

- 1504-56-9(2-Propen-1-ol,3-(3,4,5-trimethoxyphenyl)-)

- 5932-68-3(Isoeugenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:458-35-5)Coniferyl alcohol

清らかである:99%/99%/99%/99%

はかる:5.0g/10.0g/25.0g/50.0g

価格 ($):365.0/620.0/1302.0/2213.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:458-35-5)Coniferyl alcohol

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ